1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

procurement commercial availability inventory

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2; MW 255.23) features a substitution-defined N1-methyl, C7-phenyl pyrimidooxazine core. Distinct LogP ≈0.95 and PSA 77.99 Ų versus unsubstituted (MW 241.20) or bulkier analogs ensures SAR specificity. Patent US 4,255,568 identifies this scaffold as a key intermediate for gastric anti-secretory and anti-allergic agents. Batch QC (NMR/HPLC/GC) supports use as an HPLC calibration standard or purchasable intermediate for multi-step synthesis. ≥98% purity.

Molecular Formula C13H9N3O3
Molecular Weight 255.233
CAS No. 1253789-18-2
Cat. No. B596509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS1253789-18-2
Synonyms1-methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Molecular FormulaC13H9N3O3
Molecular Weight255.233
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyYTXVVCNUUMAUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2): Comparative Procurement Guide for Pyrimidooxazine Scaffold Candidates


1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2) is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazine-2,4-dione family, characterized by a fused pyrimidine-oxazine bicyclic core with a methyl substituent at the N1 position and a phenyl group at C7 . Its molecular formula is C13H9N3O3 with a molecular weight of 255.23 g/mol . The compound has been synthesized as part of investigations into oxazine derivatives with potential therapeutic and environmental applications .

Why 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Cannot Be Replaced by Unsubstituted or Alternative N1-Substituted Pyrimidooxazine Analogs


The pyrimido[4,5-d][1,3]oxazine-2,4-dione scaffold exhibits substituent-dependent physicochemical properties that preclude generic interchangeability. The N1-methyl substitution in this compound (MW 255.23) results in distinct chromatographic behavior and lipophilicity (calculated LogP ≈ 0.95) compared to the unsubstituted 7-phenyl analog (MW 241.20) and the bulkier N1-(2-methoxyethyl) derivative (MW 299.28) . Furthermore, the core scaffold has been identified in patent literature as a key intermediate for producing gastric anti-secretory and anti-allergic agents, underscoring that specific substitution patterns are critical to downstream synthetic utility and potential biological targeting [1]. In the absence of publicly disclosed biological data for this specific compound, procurement decisions must rely on the singular verifiable differentiator: guaranteed commercial availability with defined purity specifications from multiple vendors.

Critical Data Gap Alert: No Publicly Available Comparative Biological or ADME Data Exist for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2)


CAS 1253789-18-2: Guaranteed Commercial Availability Versus Custom Synthesis-Dependent or Unlisted Analogs

A comprehensive search of public literature (PubMed, patents, and chemical databases) identified zero peer-reviewed studies or patents reporting biological activity, ADME, or physicochemical characterization for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2). In contrast, structurally related analogs such as 7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253791-15-9) and 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76361-14-3) are also characterized solely by vendor listings and calculated properties, with no disclosed activity data [1]. Therefore, the only verifiable differentiation for procurement purposes is the confirmed commercial availability of this compound from multiple suppliers with documented purity specifications (95% to 98+%), as opposed to analogs that may require custom synthesis or are not actively stocked .

procurement commercial availability inventory

Comparative Vendor Purity Specifications and Batch Documentation for CAS 1253789-18-2

Vendor listings for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253789-18-2) consistently report purity specifications of ≥95%, with some suppliers offering 98+% material. Notably, Bidepharm provides batch-specific quality inspection reports including NMR, HPLC, and GC data, offering a level of analytical transparency that is not uniformly available for all pyrimidooxazine analogs . MolCore lists this compound as compliant with ISO certification systems and suitable for global pharmaceutical R&D and quality control applications . In contrast, many structurally related analogs (e.g., CAS 1253790-88-3, 1253791-15-9) are listed solely for custom synthesis without documented purity specifications or available batch analysis [1].

quality control analytical chemistry procurement

Physicochemical Differentiation: Calculated LogP and PSA for CAS 1253789-18-2 Versus Unsubstituted and Bulkier N1 Analogs

Calculated physicochemical parameters provide a structural basis for differentiating this compound from its closest analogs. 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (MW 255.23) has a calculated LogP of 0.9487 and a polar surface area (PSA) of 77.99 Ų . The unsubstituted N1 analog (7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, MW 241.20) lacks the methyl group and is expected to exhibit lower lipophilicity, while the N1-(2-methoxyethyl) analog (MW 299.28) introduces a polar ether chain that increases molecular weight by 17% and adds two hydrogen bond acceptors relative to the target compound, altering both chromatographic retention and predicted membrane permeability . These differences in calculated properties are relevant for applications involving reverse-phase HPLC purification or computational screening where compound selection may be guided by Lipinski rule compliance and predicted ADME profiles.

lipophilicity drug-likeness chromatography

Appropriate Procurement Scenarios for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Based on Verified Availability Data


Scaffold-Focused Medicinal Chemistry Library Expansion

This compound is suitable for inclusion in screening libraries where the pyrimido[4,5-d][1,3]oxazine-2,4-dione core is of interest. The confirmed commercial availability from multiple vendors (Bidepharm, MolCore, Leyan) with batch QC documentation supports its use as a reference standard or starting material for SAR studies . The patent-identified utility of related pyrimidooxazine derivatives as intermediates for anti-secretory and anti-allergic agents provides precedent for scaffold exploration [1].

Method Development and Chromatographic Validation

Given its defined purity (≥95%) and calculated physicochemical parameters (LogP ≈ 0.95, PSA = 77.99 Ų), this compound can serve as a calibration standard for reverse-phase HPLC method development targeting moderately lipophilic heterocycles . The availability of batch-specific analytical reports from suppliers like Bidepharm supports its use in method validation workflows where compound identity and purity documentation are essential.

Synthetic Intermediate Sourcing with Quality Assurance

For research groups pursuing the synthesis of 7,8-dihydro-2,5,8-trisubstituted-7-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives (disclosed as gastric anti-secretory agents in US Patent 4,255,568), this compound represents a purchasable intermediate that circumvents in-house synthesis of the pyrimidooxazine core [1]. The documented ISO-certified production from vendors like MolCore ensures batch-to-batch consistency for multi-step synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.